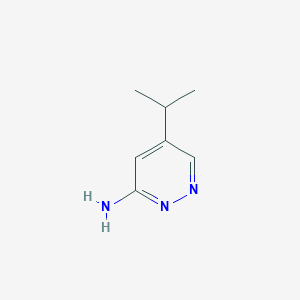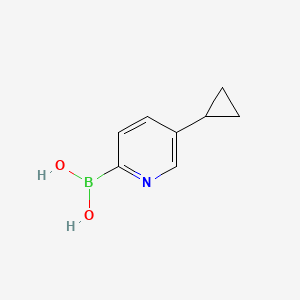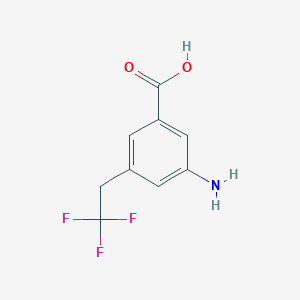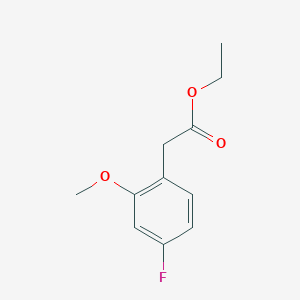
2,3,5-Triphenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Triphenylpyridine is a heterocyclic aromatic compound with the molecular formula C23H17N. It is characterized by a pyridine ring substituted with three phenyl groups at the 2, 3, and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triphenylpyridine typically involves the cyclization of ketoximes with phenylacetic acids. One notable method utilizes a strontium-doped lanthanum cobaltite perovskite (La0.6Sr0.4CoO3) as a heterogeneous catalyst. This catalyst facilitates the oxidative functionalization of the sp3 C–H bond in phenylacetic acid, leading to the formation of the desired triphenylpyridine structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of recyclable heterogeneous catalysts like La0.6Sr0.4CoO3 suggests potential for scalable and environmentally friendly production processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5-Triphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyridine ring or the phenyl substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
2,3,5-Triphenylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes
Mécanisme D'action
The mechanism of action of 2,3,5-Triphenylpyridine involves its interaction with molecular targets through its aromatic and nitrogen-containing structure. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its phenyl groups also enable π-π interactions with other aromatic systems, contributing to its biological and chemical activities .
Comparaison Avec Des Composés Similaires
2,4,6-Triphenylpyridine: Another triphenyl-substituted pyridine with different substitution positions.
2,5-Diphenyl-1,3-oxazoline: A structurally related compound with an oxazoline ring instead of a pyridine ring.
Uniqueness: 2,3,5-Triphenylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other triphenylpyridine derivatives may not be as effective .
Propriétés
Formule moléculaire |
C23H17N |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
2,3,5-triphenylpyridine |
InChI |
InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(24-17-21)20-14-8-3-9-15-20/h1-17H |
Clé InChI |
UPXUEBAVPGYKCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


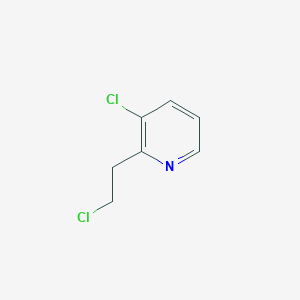
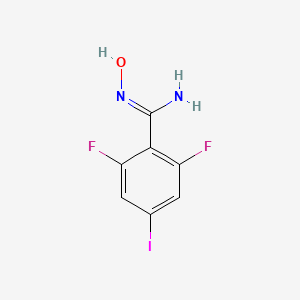

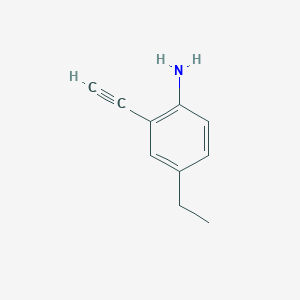
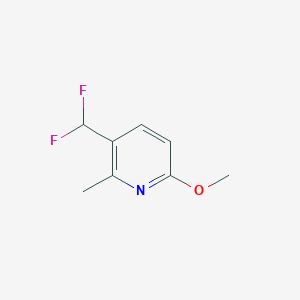
![N-[7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl]acetamide](/img/structure/B13126892.png)
![6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide](/img/structure/B13126899.png)
![2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13126904.png)
